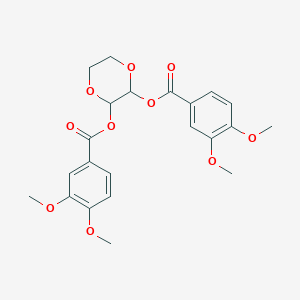
1,4-dioxane-2,3-diyl bis(3,4-dimethoxybenzoate)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-dioxane-2,3-diyl bis(3,4-dimethoxybenzoate), also known as DDB, is a synthetic compound that belongs to the family of bisbenzylideneacetone derivatives. It has gained significant attention for its potential applications in various scientific research fields, including cancer therapy, drug delivery, and material science. The synthesis of DDB is relatively simple and involves the reaction of 3,4-dimethoxybenzaldehyde with 1,4-dioxane-2,3-diol in the presence of a catalyst.
科学研究应用
1,4-dioxane-2,3-diyl bis(3,4-dimethoxybenzoate) has shown promising applications in various scientific research fields. In cancer therapy, 1,4-dioxane-2,3-diyl bis(3,4-dimethoxybenzoate) has been shown to exhibit potent cytotoxicity against various cancer cell lines, including breast, lung, and colon cancer cells. 1,4-dioxane-2,3-diyl bis(3,4-dimethoxybenzoate) induces apoptosis in cancer cells by activating the caspase pathway and inhibiting the anti-apoptotic protein Bcl-2. In drug delivery, 1,4-dioxane-2,3-diyl bis(3,4-dimethoxybenzoate) has been used as a carrier for various drugs, including doxorubicin and paclitaxel. 1,4-dioxane-2,3-diyl bis(3,4-dimethoxybenzoate) can enhance the solubility and stability of drugs, leading to improved pharmacokinetic and pharmacodynamic properties. In material science, 1,4-dioxane-2,3-diyl bis(3,4-dimethoxybenzoate) has been used as a building block for the synthesis of various polymers and materials, including dendrimers and hydrogels.
作用机制
The mechanism of action of 1,4-dioxane-2,3-diyl bis(3,4-dimethoxybenzoate) is not fully understood, but it is believed to involve the inhibition of various cellular pathways, including the PI3K/Akt/mTOR pathway and the NF-κB pathway. 1,4-dioxane-2,3-diyl bis(3,4-dimethoxybenzoate) also induces oxidative stress and DNA damage, leading to apoptosis in cancer cells. In drug delivery, 1,4-dioxane-2,3-diyl bis(3,4-dimethoxybenzoate) forms stable complexes with drugs, leading to improved drug solubility and stability. In material science, 1,4-dioxane-2,3-diyl bis(3,4-dimethoxybenzoate) can form self-assembled structures through hydrogen bonding and π-π interactions.
Biochemical and Physiological Effects:
1,4-dioxane-2,3-diyl bis(3,4-dimethoxybenzoate) has been shown to exhibit potent cytotoxicity against various cancer cell lines, with IC50 values in the low micromolar range. 1,4-dioxane-2,3-diyl bis(3,4-dimethoxybenzoate) induces apoptosis in cancer cells by activating the caspase pathway and inhibiting the anti-apoptotic protein Bcl-2. 1,4-dioxane-2,3-diyl bis(3,4-dimethoxybenzoate) has also been shown to inhibit cell migration and invasion in cancer cells. In drug delivery, 1,4-dioxane-2,3-diyl bis(3,4-dimethoxybenzoate) can enhance the solubility and stability of drugs, leading to improved pharmacokinetic and pharmacodynamic properties. In material science, 1,4-dioxane-2,3-diyl bis(3,4-dimethoxybenzoate) can form self-assembled structures with various properties, including stimuli-responsive behavior and biocompatibility.
实验室实验的优点和局限性
The advantages of using 1,4-dioxane-2,3-diyl bis(3,4-dimethoxybenzoate) in lab experiments include its high yield, ease of synthesis, and potent cytotoxicity against cancer cells. 1,4-dioxane-2,3-diyl bis(3,4-dimethoxybenzoate) can also be used as a carrier for various drugs, leading to improved drug solubility and stability. The limitations of using 1,4-dioxane-2,3-diyl bis(3,4-dimethoxybenzoate) in lab experiments include its potential toxicity and limited understanding of its mechanism of action. Further studies are needed to fully understand the safety and efficacy of 1,4-dioxane-2,3-diyl bis(3,4-dimethoxybenzoate) in various scientific research fields.
未来方向
There are several future directions for the research and development of 1,4-dioxane-2,3-diyl bis(3,4-dimethoxybenzoate). In cancer therapy, 1,4-dioxane-2,3-diyl bis(3,4-dimethoxybenzoate) can be further optimized for its cytotoxicity and selectivity against cancer cells. 1,4-dioxane-2,3-diyl bis(3,4-dimethoxybenzoate) can also be used in combination with other drugs or therapies to enhance its anticancer effects. In drug delivery, 1,4-dioxane-2,3-diyl bis(3,4-dimethoxybenzoate) can be used as a carrier for various drugs, including small molecules, proteins, and nucleic acids. 1,4-dioxane-2,3-diyl bis(3,4-dimethoxybenzoate) can also be modified to improve its biocompatibility and targeting specificity. In material science, 1,4-dioxane-2,3-diyl bis(3,4-dimethoxybenzoate) can be used as a building block for the synthesis of various materials with tailored properties, including drug delivery systems, sensors, and biomaterials.
合成方法
The synthesis of 1,4-dioxane-2,3-diyl bis(3,4-dimethoxybenzoate) involves the reaction of 3,4-dimethoxybenzaldehyde with 1,4-dioxane-2,3-diol in the presence of a catalyst. The reaction proceeds through the formation of an intermediate Schiff base, which is then reduced to form the final product. The yield of 1,4-dioxane-2,3-diyl bis(3,4-dimethoxybenzoate) is typically high, and the compound can be purified using standard methods such as column chromatography.
属性
IUPAC Name |
[3-(3,4-dimethoxybenzoyl)oxy-1,4-dioxan-2-yl] 3,4-dimethoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24O10/c1-25-15-7-5-13(11-17(15)27-3)19(23)31-21-22(30-10-9-29-21)32-20(24)14-6-8-16(26-2)18(12-14)28-4/h5-8,11-12,21-22H,9-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUCICDMUTLJHPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)OC2C(OCCO2)OC(=O)C3=CC(=C(C=C3)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24O10 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-acetyl-4-{[2-(3,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperazine](/img/structure/B5129142.png)
![propyl 4-[(2-methylpentanoyl)amino]benzoate](/img/structure/B5129147.png)

![(dicyclopropylmethyl)methyl({3-[3-(trifluoromethyl)benzyl]-1,2,4-oxadiazol-5-yl}methyl)amine](/img/structure/B5129153.png)
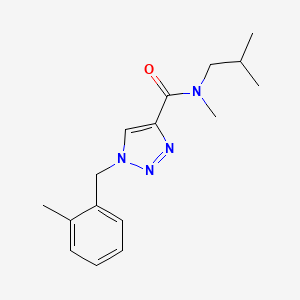
![methyl 3-{[(3-chloro-6-nitro-1-benzothien-2-yl)carbonyl]amino}-2-thiophenecarboxylate](/img/structure/B5129179.png)
![1,3-dimethyl-5-{3-nitro-4-[(1-phenyl-1H-tetrazol-5-yl)thio]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5129186.png)
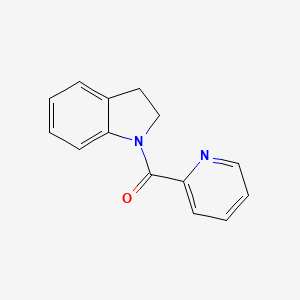

![1-[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]-N-(4-methoxy-2,5-dimethylbenzyl)methanamine](/img/structure/B5129204.png)
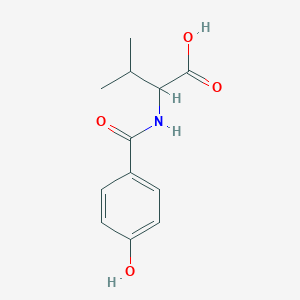

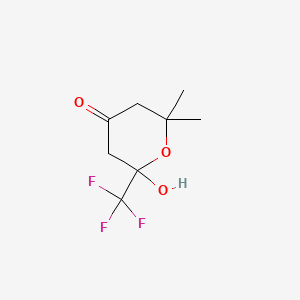
![N-cyclopentyl-3-methoxy-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)propanamide](/img/structure/B5129242.png)